molecular formula C27H41N3O11S2 B610939 SPDP-PEG6-NHS ester CAS No. 1818294-32-4

SPDP-PEG6-NHS ester

Cat. No. B610939
CAS RN: 1818294-32-4
M. Wt: 647.76
InChI Key: KOEOEXUDNQGULJ-UHFFFAOYSA-N
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Description

SPDP-PEG6-NHS ester is a PEG-based PROTAC linker . It contains an SPDP crosslinker and an NHS ester . The SPDP crosslinker is reactive toward amine and thiol groups and contains a cleavable disulfide bond . This crosslinker is also membrane permeable which allows for intracellular reactions to take place .


Synthesis Analysis

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . They exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .


Molecular Structure Analysis

The molecular formula of this compound is C27H41N3O11S2 . It has a molecular weight of 647.76 g/mol . The structure contains total 85 bond(s); 44 non-H bond(s), 10 multiple bond(s), 28 rotatable bond(s), 4 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 secondary amide(s) (aliphatic), 1 hydroxylamine(s) (aliphatic), 6 ether(s) .


Chemical Reactions Analysis

The SPDP crosslinker in this compound is reactive toward amine and thiol groups . The N-hydroxysuccinimide (NHS) ester reacts with free amines to form amide bonds . The 2-pyridyldithio group reacts optimally with sulfhydryls between pH 7 and 8 . The reaction results in displacement of a pyridine-2-thione group .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 647.8 g/mol .

Scientific Research Applications

1. Bioconjugation and Drug Delivery

SPDP-PEG6-NHS ester plays a crucial role in the synthesis and evaluation of hydrophilic linkers for antibody-drug conjugates. These linkers, containing either a negatively charged sulfonate group or a hydrophilic, noncharged PEG group, facilitate the conjugation of hydrophobic drugs to antibodies. This method allows for a higher drug-to-antibody ratio without causing aggregation or loss of affinity, offering significant advantages in targeted cancer therapies (Zhao et al., 2011).

2. Nanomedicine

In nanomedicine, this compound is used to design "nanodrugs" for specific inhibition of oncogenic microRNAs in tumor cells. This involves the use of short labile linkers like SPDP for conjugation of oligonucleotides to nanoparticles. This application is significant for developing therapies that can redirect tumor cell fate toward therapeutically beneficial phenotypes (Yoo et al., 2014).

3. Hydrogel Development for Regenerative Medicine

In regenerative medicine, this compound is used in the development of bioactive hydrogels. These hydrogels are synthesized using acrylate-PEG-NHS and show enhanced cell adhesion and spreading, which is crucial for tissue engineering applications. This research highlights the potential of PEG linkers in creating hydrogels with controlled bioactivity (Browning et al., 2013).

4. PEGylation for Protein and Peptide Modification

The process of PEGylation, which involves the covalent attachment of PEG to proteins or peptides, uses this compound as a crucial reagent. This modification enhances the therapeutic properties of protein drugs, contributing to increased bioavailability and reduced immunogenicity. The research on PEGylation represents a significant advancement in pharmaceutical protein development (Chenal et al., 2011).

5. Biomaterials Science

In biomaterials science, this compound is utilized in the formation of injectable hydrogels with dual redox-responsive properties. These hydrogels, formed through the reaction between NHS-activated esters and amino groups, are potential candidates for drug delivery and stimuli-responsive drug release in biomedical applications (Gong et al., 2017).

Future Directions

The use of SPDP-PEG6-NHS ester in the synthesis of PROTACs represents a promising approach for the development of targeted therapy drugs . As a PEG-based PROTAC linker, this compound could play a crucial role in future drug development strategies .

Biochemical Analysis

Biochemical Properties

SPDP-PEG6-NHS ester plays a significant role in biochemical reactions, particularly in the formation of PROTACs . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the amine-reactive N-hydroxysuccinimide (NHS) ester and the sulfhydryl-reactive 2-pyridyldithio group .

Cellular Effects

The effects of this compound on cells are largely related to its role in the synthesis of PROTACs . PROTACs are designed to selectively degrade target proteins within cells . Therefore, this compound can influence cell function by contributing to the degradation of specific proteins, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its involvement in the formation of PROTACs . PROTACs work by binding to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein . The this compound contributes to this process by forming the linker between the two binding entities .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the synthesis of PROTACs

Transport and Distribution

It is known that this compound is a component of PROTACs, which are designed to penetrate cells and interact with intracellular proteins .

Subcellular Localization

As a component of PROTACs, it is likely to be found wherever these compounds exert their protein-degrading effects .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41N3O11S2/c31-23(7-22-42-43-24-3-1-2-8-29-24)28-9-11-36-13-15-38-17-19-40-21-20-39-18-16-37-14-12-35-10-6-27(34)41-30-25(32)4-5-26(30)33/h1-3,8H,4-7,9-22H2,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEOEXUDNQGULJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41N3O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

647.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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